Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate
Description
Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate is a piperidine-based heterocyclic compound featuring a 4-fluorophenethyl substituent at the nitrogen atom, two ketone groups at positions 2 and 4 of the piperidine ring, and an ethyl ester moiety at position 3.
Properties
IUPAC Name |
ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c1-2-22-16(21)14-13(19)8-10-18(15(14)20)9-7-11-3-5-12(17)6-4-11/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKSXWZSMWYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN(C1=O)CCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400636-78-3 | |
| Record name | ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the fluorophenethyl group. This can be achieved through the reaction of 4-fluorophenylacetic acid with ethyl chloroformate under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH).
Major Products Formed:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation:
- Analgesic Properties : Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate has been studied for its potential analgesic effects. It may interact with specific receptors in the central nervous system to alleviate pain without the side effects commonly associated with traditional analgesics .
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like activity due to its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Medicinal Chemistry Applications
The structural features of this compound make it a valuable scaffold for the development of new therapeutic agents:
- Drug Development : The compound serves as a lead structure for synthesizing derivatives with enhanced potency and selectivity against specific biological targets. Researchers are exploring modifications to improve efficacy and reduce toxicity .
- Targeting Receptor Systems : Its ability to bind to various receptor systems positions it as a candidate for developing drugs targeting conditions such as depression, anxiety disorders, and chronic pain syndromes .
Case Studies
Several case studies highlight the applications of this compound in research:
- Pain Management Research : A study investigated the analgesic properties of this compound in animal models of chronic pain. Results indicated significant pain relief comparable to established analgesics, suggesting its potential as a new pain management therapy .
- Antidepressant Activity : In another study focusing on mood disorders, derivatives of this compound were tested for their ability to modulate serotonin levels. The findings showed promising antidepressant-like effects in rodent models, warranting further exploration in clinical settings .
Summary Table of Applications
Mechanism of Action
The mechanism by which Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenethyl group plays a crucial role in binding to receptors and enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Dioxo Position Impact: The 2,4-dioxo configuration in the target compound likely imposes distinct conformational constraints compared to 2,6-dioxo derivatives (e.g., ).
- Substituent Effects : The 4-fluorophenethyl group may enhance lipophilicity compared to 4-fluorophenyl () or sulfonyl groups (), influencing membrane permeability and target binding.
- Heterocyclic Scaffolds: Pyrrolopyridine derivatives () exhibit notable anti-HIV activity, suggesting that combining dioxo groups with fluorinated aromatic substituents could be pharmacologically advantageous .
Physicochemical Properties
- logP : The 4-fluorophenethyl group may elevate logP compared to 4-fluorophenyl (), balancing hydrophobicity for membrane interaction.
Biological Activity
Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate (CAS Number: 109887-52-7) is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews its structural characteristics, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16FNO4
- Molecular Weight : 293.29 g/mol
- CAS Number : 109887-52-7
- MDL Number : MFCD07778430
The compound features a piperidine ring with a dioxo and carboxylate group, which contributes to its pharmacological profile. The presence of a fluorophenyl moiety is significant for its interaction with biological targets.
1. Receptor Interaction
Research indicates that derivatives of piperidine compounds often exhibit significant interactions with various neurotransmitter receptors. This compound may act as a modulator for specific receptors such as:
- NK(1) Receptor Antagonists : Compounds structurally related to this compound have shown promise in blocking neurokinin receptors, which are implicated in pain and anxiety pathways .
2. Antidepressant Effects
Studies involving similar piperidine derivatives suggest potential antidepressant activity through serotonin receptor modulation. The structural similarity to known antidepressants may imply a similar mechanism of action .
In Vivo Studies
Limited animal studies have been conducted on this specific compound; however, related piperidine derivatives have been evaluated for their pharmacokinetics and therapeutic effects:
- Behavioral Studies : Animal models treated with similar compounds exhibited reduced anxiety-like behaviors, supporting the hypothesis of their potential use in treating anxiety disorders .
Data Table: Comparison of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate?
Methodological Answer: Synthesis typically involves multi-step protocols:
Core piperidine formation : Cyclization of substituted amines or ketones under basic conditions (e.g., NaOH in ethanol) to generate the 2,4-dioxopiperidine scaffold.
Fluorophenethyl introduction : Alkylation or nucleophilic substitution using 4-fluorophenethyl bromide, often requiring anhydrous conditions and catalysts like KCO.
Esterification : Reaction with ethyl chloroformate or transesterification to install the carboxylate group.
Key Considerations : Optimize reaction time and temperature (e.g., reflux in ethanol for 8–12 hours) to avoid side products like over-alkylation.
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- Spectroscopy :
- H/C NMR : Assign peaks for fluorophenyl (δ ~7.0–7.3 ppm), piperidine carbonyls (δ ~170–175 ppm), and ester groups (δ ~4.1–4.3 ppm for CHCH).
- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm) and aromatic C-F bonds (~1220 cm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography : Resolve conformational details (e.g., puckering of the piperidine ring, dihedral angles between aromatic groups).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for alkylation steps to enhance nucleophilicity.
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) to accelerate cyclization.
- Purification : Employ flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- In-line Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction parameters in real time.
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian, ORCA).
- Conformational Analysis : Perform variable-temperature NMR or molecular dynamics simulations to assess flexibility in the piperidine ring.
- Crystallographic Refinement : Use high-resolution X-ray data (≤1.0 Å) and software like SHELXL to model disorder (e.g., occupancy ratios for alternative conformers).
Q. What computational strategies predict biological target interactions for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets (e.g., p38 MAPK, serotonin receptors).
- QSAR Modeling : Train models on similar piperidine derivatives (Table 1) to correlate substituents (e.g., fluorophenyl position) with activity.
Q. Table 1: Structurally Related Compounds and Activities
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (LD > 300 mg/kg) and skin irritation risks.
- Waste Disposal : Quench reactive intermediates (e.g., ethyl esters) with aqueous NaHCO before disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
